molecular formula C25H18N4O5 B11200828 methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate

methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate

Cat. No.: B11200828
M. Wt: 454.4 g/mol
InChI Key: HKUBTIMEKOFZDR-UHFFFAOYSA-N
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Description

Methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate is a useful research compound. Its molecular formula is C25H18N4O5 and its molecular weight is 454.4 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-(2,4-dioxo-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and antifungal activities, based on diverse research findings.

Chemical Structure

The compound's structure consists of a quinazoline core fused with an oxadiazole ring and a benzoate moiety. This unique arrangement suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline and oxadiazole exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHeLa0.25
Compound BMDA-MB-2310.29
Methyl 2-(...)A549TBDTBD

In a study evaluating the anticancer efficacy of related compounds, several exhibited IC50 values in the low micromolar range against human cancer cell lines such as A549 and MDA-MB-231. The exact IC50 for methyl 2-(...) remains to be determined through further experimentation.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Quinazolines and their derivatives have been reported to possess broad-spectrum antimicrobial activity.

Table 2: Antimicrobial Activity Against Bacterial Strains

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Compound CE. coli10
Compound DS. aureus15
Methyl 2-(...)TBDTBDTBD

The antimicrobial potential of methyl 2-(...) will be explored in future studies to establish its effectiveness against specific bacterial strains.

Antifungal Activity

Research indicates that quinazoline derivatives can inhibit the growth of various fungal pathogens. For example, certain compounds have demonstrated fungistatic effects at concentrations as low as 5 µg/mL against biotrophic fungi.

Table 3: Antifungal Efficacy Against Fungal Pathogens

Compound NameFungal PathogenInhibition (%) at 20 µg/mLReference
Compound EBlumeria spp.90
Compound FPuccinia spp.80
Methyl 2-(...)TBDTBDTBD

The antifungal activity of methyl 2-(...) is anticipated to be significant based on the performance of structurally similar compounds.

Case Studies

Several case studies have highlighted the promising biological activities of compounds related to methyl 2-(...). For instance:

  • Case Study on Anticancer Activity :
    • A study involving a series of quinazoline derivatives showed that modifications at specific positions enhanced cytotoxicity against breast cancer cell lines.
  • Case Study on Antimicrobial Properties :
    • Research demonstrated that a related oxadiazole derivative significantly inhibited the growth of Staphylococcus aureus, suggesting a mechanism worth exploring for methyl 2-(...).

Research Findings

Ongoing research is necessary to fully elucidate the biological mechanisms underlying the activities of methyl 2-(...). Preliminary findings suggest that its activity may be linked to the inhibition of specific enzymes or pathways critical for cellular proliferation and survival.

Properties

Molecular Formula

C25H18N4O5

Molecular Weight

454.4 g/mol

IUPAC Name

methyl 2-[2,4-dioxo-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-3-yl]benzoate

InChI

InChI=1S/C25H18N4O5/c1-33-24(31)18-12-6-8-14-20(18)29-23(30)17-11-5-7-13-19(17)28(25(29)32)15-21-26-22(27-34-21)16-9-3-2-4-10-16/h2-14H,15H2,1H3

InChI Key

HKUBTIMEKOFZDR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5

Origin of Product

United States

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